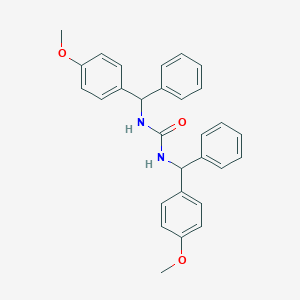
N,N'-Bis((4-methoxyphenyl)phenylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-Bis((4-methoxyphenyl)phenylmethyl)urea, also known as BPU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPU is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 406.51 g/mol.
Mécanisme D'action
The mechanism of action of N,N'-Bis((4-methoxyphenyl)phenylmethyl)urea as an anticancer agent involves the inhibition of protein kinase C, which is a key player in cell signaling pathways that regulate cell growth and survival. N,N'-Bis((4-methoxyphenyl)phenylmethyl)urea binds to the catalytic domain of protein kinase C and inhibits its activity, leading to the induction of apoptosis in cancer cells. The mechanism of action of N,N'-Bis((4-methoxyphenyl)phenylmethyl)urea as a fluorescent probe involves the chelation of metal ions, which leads to a change in the fluorescence intensity of N,N'-Bis((4-methoxyphenyl)phenylmethyl)urea.
Effets Biochimiques Et Physiologiques
N,N'-Bis((4-methoxyphenyl)phenylmethyl)urea has been shown to have low toxicity and good biocompatibility, making it a promising candidate for biomedical applications. In vitro studies have shown that N,N'-Bis((4-methoxyphenyl)phenylmethyl)urea induces apoptosis in cancer cells, while sparing normal cells. N,N'-Bis((4-methoxyphenyl)phenylmethyl)urea has also been shown to have anti-inflammatory and antioxidant properties, which could be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N,N'-Bis((4-methoxyphenyl)phenylmethyl)urea is its versatility, as it can be used in various applications such as medicinal chemistry, materials science, and analytical chemistry. N,N'-Bis((4-methoxyphenyl)phenylmethyl)urea is also relatively easy to synthesize and has low toxicity, making it a safe chemical to work with. However, one of the limitations of N,N'-Bis((4-methoxyphenyl)phenylmethyl)urea is its low solubility in water, which can make it difficult to work with in aqueous environments.
Orientations Futures
There are several future directions for the research on N,N'-Bis((4-methoxyphenyl)phenylmethyl)urea. In medicinal chemistry, further studies are needed to optimize the structure of N,N'-Bis((4-methoxyphenyl)phenylmethyl)urea and improve its potency as an anticancer agent. In materials science, N,N'-Bis((4-methoxyphenyl)phenylmethyl)urea could be used as a building block for the synthesis of novel materials with unique properties such as self-healing and shape memory. In analytical chemistry, N,N'-Bis((4-methoxyphenyl)phenylmethyl)urea could be further developed as a fluorescent probe for the detection of metal ions in biological and environmental samples. Overall, N,N'-Bis((4-methoxyphenyl)phenylmethyl)urea is a promising chemical compound that has the potential to make significant contributions to various fields of research.
Méthodes De Synthèse
N,N'-Bis((4-methoxyphenyl)phenylmethyl)urea can be synthesized through a multi-step process starting from 4-methoxybenzylamine and benzaldehyde. The reaction involves the formation of an imine intermediate, which is then reduced to form N,N'-Bis((4-methoxyphenyl)phenylmethyl)urea. The yield of the synthesis process can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst.
Applications De Recherche Scientifique
N,N'-Bis((4-methoxyphenyl)phenylmethyl)urea has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, N,N'-Bis((4-methoxyphenyl)phenylmethyl)urea has shown promising results as an anticancer agent and a potent inhibitor of protein kinase C. In materials science, N,N'-Bis((4-methoxyphenyl)phenylmethyl)urea has been used as a building block for the synthesis of novel polymers and materials with unique properties. In analytical chemistry, N,N'-Bis((4-methoxyphenyl)phenylmethyl)urea has been used as a fluorescent probe for the detection of metal ions.
Propriétés
Numéro CAS |
160807-89-6 |
|---|---|
Nom du produit |
N,N'-Bis((4-methoxyphenyl)phenylmethyl)urea |
Formule moléculaire |
C29H28N2O3 |
Poids moléculaire |
452.5 g/mol |
Nom IUPAC |
1,3-bis[(4-methoxyphenyl)-phenylmethyl]urea |
InChI |
InChI=1S/C29H28N2O3/c1-33-25-17-13-23(14-18-25)27(21-9-5-3-6-10-21)30-29(32)31-28(22-11-7-4-8-12-22)24-15-19-26(34-2)20-16-24/h3-20,27-28H,1-2H3,(H2,30,31,32) |
Clé InChI |
LWCAUKGHWFGEJX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC(C3=CC=CC=C3)C4=CC=C(C=C4)OC |
SMILES canonique |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC(C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Synonymes |
1,3-bis[(4-methoxyphenyl)-phenyl-methyl]urea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



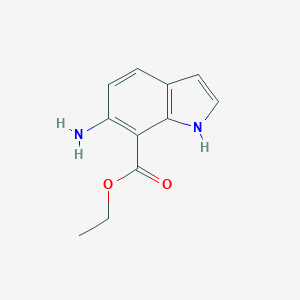
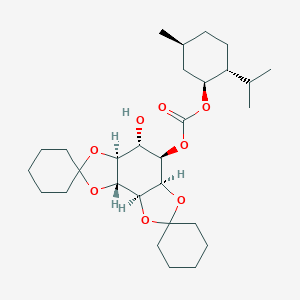
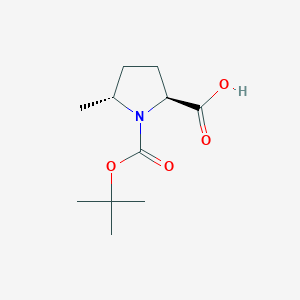
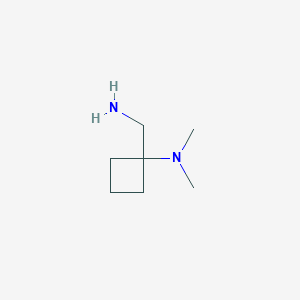
![1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B69049.png)
![Tetrakis[(R)-(+)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II)](/img/structure/B69053.png)
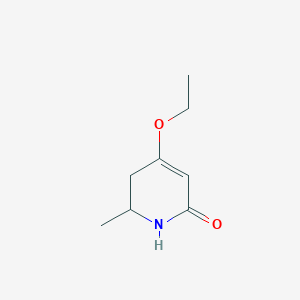
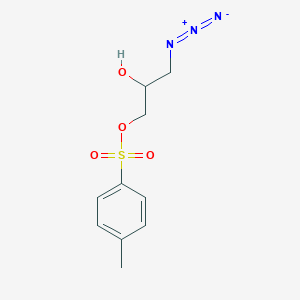
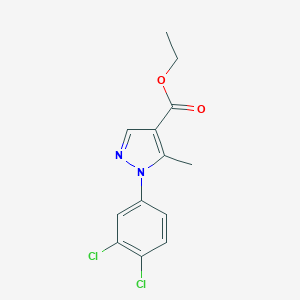
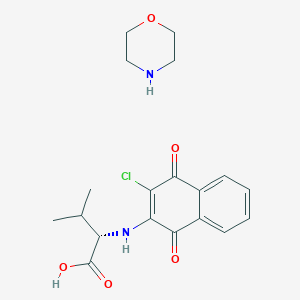
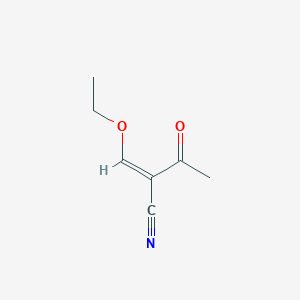
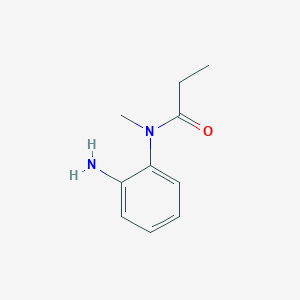
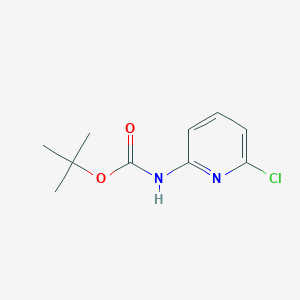
![3-[(Z)-2-Methoxyethenyl]pyridine](/img/structure/B69073.png)